

Application Notes and Protocols for Studying Microbial Metabolism Using ^{14}C -Trehalose

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Compound of Interest

Compound Name: Trehalose C14

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Introduction

Trehalose, a non-reducing disaccharide, is a crucial molecule in the metabolism and survival of a wide range of microorganisms, including the pathogenic bacterium *Mycobacterium tuberculosis*. It serves as a source of energy, a protective agent against environmental stress, and a key structural component of the mycobacterial cell wall.[1] The absence of trehalose metabolism in mammals makes the enzymes involved in its synthesis and transport attractive targets for the development of new antimicrobial drugs.[1][2]

Radiolabeled [^{14}C]trehalose is an invaluable tool for elucidating the metabolic fate of this sugar in microorganisms. By tracing the incorporation of the ^{14}C label, researchers can study the uptake of trehalose, its conversion into various metabolites, and its integration into cellular structures. These studies are fundamental for understanding microbial physiology, identifying essential metabolic pathways, and screening for potential drug candidates that inhibit these processes.

These application notes provide detailed protocols for using [^{14}C]trehalose to study microbial metabolism, with a particular focus on *Mycobacterium tuberculosis*, as well as offering insights into its application in other model organisms like *Escherichia coli* and *Saccharomyces cerevisiae*.

Key Applications of [^{14}C]Trehalose in Microbial Metabolism Studies

- **Elucidating Metabolic Pathways:** Tracing the conversion of [^{14}C]trehalose into downstream metabolites to map metabolic pathways.
- **Characterizing Enzyme Activity:** Assessing the function of enzymes involved in trehalose metabolism, such as those in the Antigen 85 complex in mycobacteria.[3]
- **Investigating Nutrient Uptake:** Quantifying the rate and efficiency of trehalose transport across the cell membrane.
- **Analyzing Cell Wall Biogenesis:** Monitoring the incorporation of [^{14}C]trehalose into essential cell wall components like trehalose monomycolate (TMM) and trehalose dimycolate (TDM) in mycobacteria.[3]
- **Screening for Enzyme Inhibitors:** Evaluating the efficacy of potential drug candidates by measuring their impact on the metabolism of [^{14}C]trehalose.

Experimental Protocols

Protocol 1: Radiolabeling of Mycobacterium species with [^{14}C]Trehalose and Analysis of Glycolipids

This protocol details the metabolic labeling of Mycobacterium tuberculosis with [^{14}C]trehalose to monitor its incorporation into TMM and TDM.

Materials:

- Mycobacterium tuberculosis (e.g., H37Rv strain) culture
- Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
- [$^{14}\text{C}(\text{U})$]-Trehalose (specific activity ~50-60 mCi/mmol)
- Phosphate-buffered saline (PBS)
- Chloroform

- Methanol
- Deionized water
- TLC silica gel plates (e.g., Silica Gel 60 F254)
- Scintillation vials and scintillation fluid
- Phosphorimager or autoradiography film

Procedure:

- Bacterial Culture: Grow *M. tuberculosis* in supplemented Middlebrook 7H9 broth to mid-log phase ($OD_{600} \sim 0.6-0.8$).
- Radiolabeling:
 - To a 10 mL culture, add [^{14}C]trehalose to a final concentration of 1-5 $\mu Ci/mL$.
 - Incubate the culture at 37°C with gentle agitation for the desired time points (e.g., 2, 4, 8, 24 hours).
- Cell Harvesting and Washing:
 - Pellet the cells by centrifugation at 4000 x g for 10 minutes.
 - Wash the cell pellet twice with ice-cold PBS to remove unincorporated [^{14}C]trehalose.
- Lipid Extraction (Modified Bligh-Dyer Method):
 - Resuspend the cell pellet in 1 mL of a chloroform:methanol mixture (1:2, v/v).
 - Incubate for at least 4 hours at room temperature with occasional vortexing.
 - Add 0.5 mL of chloroform and 0.5 mL of deionized water to induce phase separation.
 - Centrifuge at 2000 x g for 10 minutes.
 - Carefully collect the lower organic phase containing the lipids into a new glass tube.

- Dry the lipid extract under a gentle stream of nitrogen.
- Thin-Layer Chromatography (TLC) Analysis:
 - Resuspend the dried lipid extract in a small volume (50-100 μL) of chloroform:methanol (2:1, v/v).
 - Spot the resuspended lipids onto a TLC silica gel plate.
 - Develop the TLC plate in a solvent system of chloroform:methanol:water (90:10:1, v/v/v) to separate TMM and TDM.
 - Air-dry the TLC plate.
- Detection and Quantification:
 - Expose the TLC plate to a phosphorimager screen or autoradiography film to visualize the radiolabeled lipids.
 - Identify the spots corresponding to TMM and TDM based on their migration relative to standards.
 - Scrape the silica from the identified spots into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

Protocol 2: [^{14}C]Trehalose Uptake and Metabolism in *Escherichia coli*

This protocol describes a method to study the transport and initial metabolic steps of [^{14}C]trehalose in *E. coli*. In *E. coli*, trehalose is typically transported via the phosphotransferase system (PTS), resulting in the intracellular accumulation of [^{14}C]trehalose-6-phosphate.

Materials:

- *Escherichia coli* (e.g., K-12 strain) culture
- M9 minimal medium with a suitable carbon source for growth (e.g., glycerol)

- [$^{14}\text{C}(\text{U})$]-Trehalose
- Toluene
- Phosphoenolpyruvate (PEP)
- Tris-HCl buffer
- Thin-layer chromatography (TLC) plates
- Scintillation counter

Procedure:

- Bacterial Culture: Grow E. coli in M9 minimal medium to mid-log phase. To induce the trehalose utilization system, supplement the growth medium with non-radioactive trehalose.
- Cell Permeabilization (for in vitro transport assay):
 - Harvest the cells by centrifugation and wash with buffer.
 - Resuspend the cells in Tris-HCl buffer and treat with toluene to permeabilize the cell membrane.
- [^{14}C]Trehalose Uptake Assay:
 - To the permeabilized cells, add [^{14}C]trehalose and a phosphoryl donor like phosphoenolpyruvate (PEP).
 - Incubate at 37°C for various time points.
 - Stop the reaction by adding an excess of cold buffer and filtering the cells through a membrane filter.
 - Wash the filter-bound cells and measure the radioactivity using a scintillation counter.
- Analysis of Metabolites:
 - To identify the intracellular product, lyse the cells after the uptake assay.

- Spot the cell lysate on a TLC plate and develop using an appropriate solvent system to separate trehalose and trehalose-6-phosphate.
- Visualize and quantify the radiolabeled spots as described in Protocol 1.

Protocol 3: Tracing [^{14}C]Trehalose Metabolism in *Saccharomyces cerevisiae*

This protocol outlines the investigation of trehalose metabolism in yeast, focusing on its synthesis and degradation.

Materials:

- *Saccharomyces cerevisiae* culture
- YPD (Yeast Extract Peptone Dextrose) medium
- [$^{14}\text{C}(\text{U})$]-Glucose (for synthesis studies) or [$^{14}\text{C}(\text{U})$]-Trehalose (for degradation studies)
- Hot ethanol (70-80%)
- Trichloroacetic acid (TCA)
- Trehalase enzyme solution
- Glucose oxidase/oxidase assay kit
- Scintillation counter

Procedure:

- Yeast Culture: Grow *S. cerevisiae* in YPD medium to the desired growth phase.
- Radiolabeling for Synthesis:
 - To study synthesis, add [^{14}C]glucose to the culture medium and incubate. Trehalose is synthesized from glucose-6-phosphate and UDP-glucose.

- Radiolabeling for Degradation:
 - To study degradation, add [^{14}C]trehalose to the culture medium.
- Extraction of Trehalose:
 - Harvest the cells and rapidly extract trehalose by boiling in ethanol or treating with cold TCA. A convenient method involves heating cells at 95°C for 20 minutes.
- Quantification of [^{14}C]Trehalose:
 - Separate the extracted [^{14}C]trehalose from other radiolabeled metabolites using TLC or HPLC.
 - Quantify the amount of [^{14}C]trehalose using a scintillation counter.
- Enzymatic Assay:
 - To confirm the identity of the extracted compound, treat an aliquot of the extract with trehalase, which specifically hydrolyzes trehalose to glucose.
 - Measure the resulting glucose using a glucose oxidase/peroxidase assay.

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison and interpretation.

Table 1: Incorporation of [^{14}C]Trehalose into *M. tuberculosis* Glycolipids over Time

Time (hours)	Total ¹⁴ C Uptake (CPM/10 ⁸ cells)	¹⁴ C in TMM (CPM/10 ⁸ cells)	¹⁴ C in TDM (CPM/10 ⁸ cells)	% of Total Uptake in TMM	% of Total Uptake in TDM
2	15,000	8,000	2,000	53.3%	13.3%
4	32,000	18,000	5,000	56.3%	15.6%
8	65,000	38,000	12,000	58.5%	18.5%
24	120,000	75,000	25,000	62.5%	20.8%

Note: The data presented in this table is illustrative and should be replaced with actual experimental results.

Table 2: Uptake of [¹⁴C]Trehalose in E. coli Wild-Type vs. Transporter Mutant

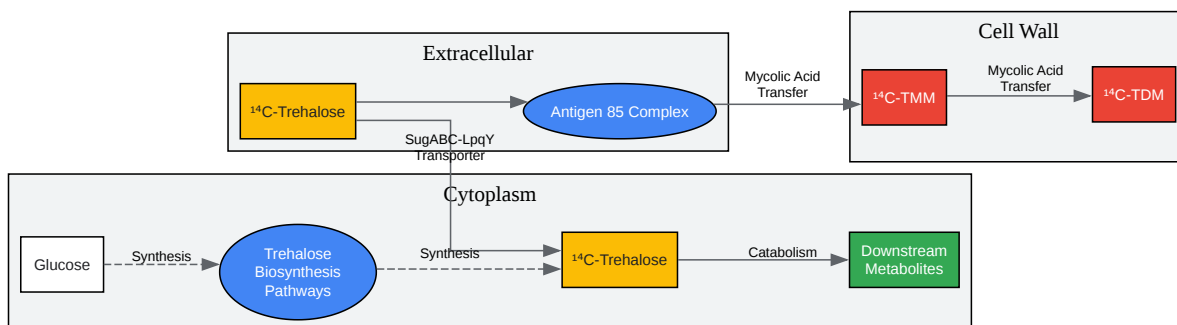
Strain	[¹⁴ C]Trehalose Uptake Rate (nmol/min/mg protein)
Wild-Type	25.4 ± 2.1
ΔtreB (PTS transporter mutant)	1.2 ± 0.3

Note: The data presented in this table is illustrative and should be replaced with actual experimental results.

Visualization of Pathways and Workflows

Mycobacterial Trehalose Metabolism

The following diagram illustrates the key metabolic pathways for trehalose in Mycobacterium tuberculosis. Exogenous trehalose can be transported into the cell or utilized extracellularly by the Antigen 85 complex for the synthesis of TMM and TDM, which are essential components of the mycobacterial cell wall.

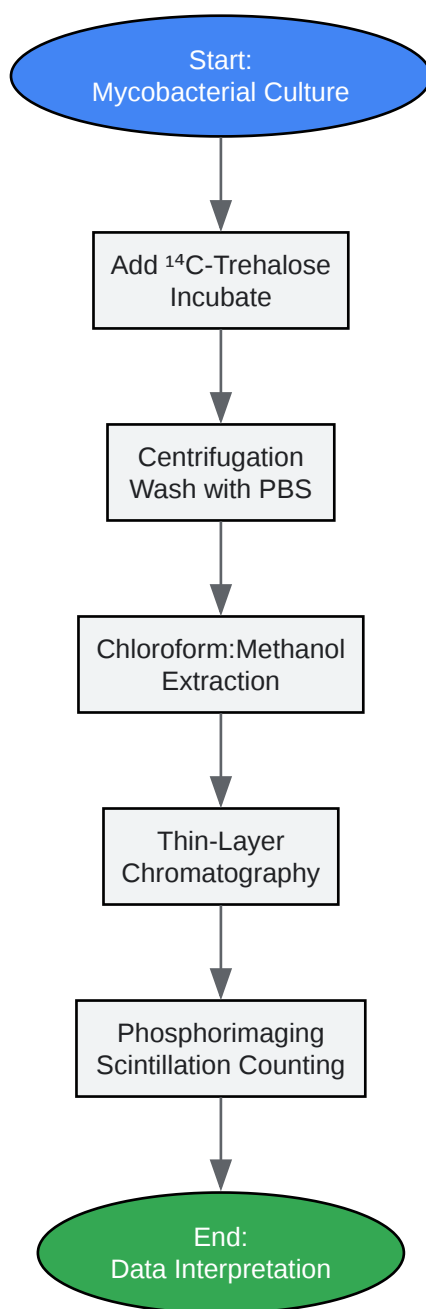


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Caption: Metabolic fate of ^{14}C -Trehalose in Mycobacterium.

Experimental Workflow for [^{14}C]Trehalose Labeling in Mycobacterium

This workflow diagram outlines the major steps involved in the radiolabeling of mycobacteria with [^{14}C]trehalose and the subsequent analysis of its incorporation into cellular lipids.

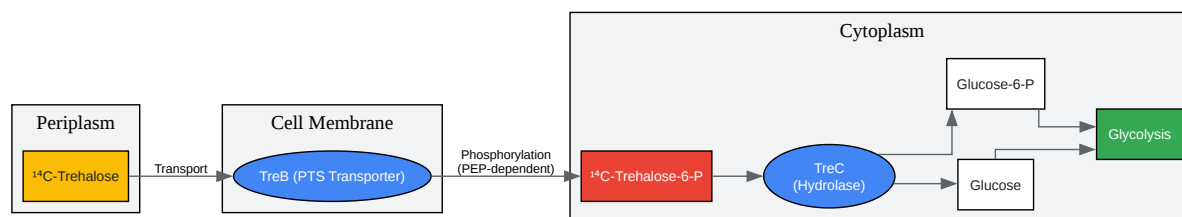


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Caption: Workflow for ^{14}C -Trehalose labeling and analysis.

Trehalose Metabolism in *Escherichia coli*

The diagram below illustrates the primary pathway for trehalose utilization in *E. coli*, which involves the Phosphotransferase System (PTS) for transport and initial phosphorylation.



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Caption: Trehalose uptake and metabolism in *E. coli*.

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References

- 1. Targeting the trehalose utilization pathways of *Mycobacterium tuberculosis* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of FITC-Trehalose in Tuberculosis Diagnosis [tdblabs.se]
- 3. Uptake of unnatural trehalose analogs as a reporter for *Mycobacterium tuberculosis* - PMC [pmc.ncbi.nlm.nih.gov]
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